4-Chlorobenzaldehyde

Catalog No.
S595748
CAS No.
104-88-1
M.F
C7H5ClO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde

Generic substitution disrupts cross-coupling and bioactivity in agrochemical APIs. 4-Chlorobenzaldehyde provides the optimal cost-stability-reactivity balance for scalable synthesis.

  • Dual electrophile: aldehyde for aldol condensations, aryl-Cl for Pd-catalyzed Suzuki/Heck couplings.
  • Essential precursor to paclobutrazol & uniconazole, preserving the para-Cl required for cytochrome P450 inhibition.
  • Enables stereoselective chloramphenicol intermediate synthesis with chiral catalysts, avoiding nitration byproducts.

CAS Number

104-88-1

Product Name

4-Chlorobenzaldehyde

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)

Synonyms

4-Formylphenyl Chloride; NSC 2078; p-Chlorobenzaldehyde; p-Chlorobenzenecarboxaldehyde; p-Chlorophenylaldehyde; para-Chlorobenzaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

The exact mass of the compound 4-Chlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

4-Chlorobenzaldehyde (CAS 104-88-1) is a highly versatile, halogenated aromatic building block characterized by its para-chloro substitution and solid physical state at room temperature . In industrial procurement, it is primarily valued as a bifunctional electrophile: the aldehyde group readily participates in nucleophilic additions and condensations, while the aryl chloride serves as a robust handle for transition-metal-catalyzed cross-coupling. This dual reactivity makes it an indispensable precursor for the large-scale synthesis of active pharmaceutical ingredients (APIs) and critical agrochemicals, such as the triazole fungicide and plant growth regulator paclobutrazol [1]. Unlike unhalogenated analogs, its specific electronic and steric profile is strictly required to achieve the necessary target-binding efficacy in downstream formulated products.

Research Fit

Para-substituted benzaldehyde building block with reported moderated reactivity governed by σₚ = 0.23 electronic profile

Supports condensation and cross-coupling workflows where positional isomer kinetics are critical

Intermediate potency reference for halogen-dependent SAR and enzyme inhibition studies

Generic substitution of 4-chlorobenzaldehyde with closely related analogs fundamentally disrupts both process chemistry and final product efficacy. Replacing it with unsubstituted benzaldehyde results in the loss of the critical para-chloro moiety, which is essential for binding affinity in cytochrome P450-inhibiting agrochemicals and completely eliminates the possibility of downstream cross-coupling [1]. Conversely, substituting with 4-fluorobenzaldehyde introduces a C-F bond that is generally too inert for standard palladium-catalyzed Suzuki or Heck couplings. While 4-bromobenzaldehyde offers higher reactivity at the halogen site, it is significantly more expensive and less atom-economical for bulk manufacturing, making 4-chlorobenzaldehyde the optimal balance of cost, stability, and controlled reactivity for industrial-scale catalytic activation [2].

Substitution Risk

Position

Replacing para with meta or ortho isomer may shift reaction rates by 19–68% due to distinct σ values and steric profiles

Halogen

Switching Cl to Br or F may alter enzyme inhibition potency by 1.5- to 2.2-fold; class-level analog may not transfer directly

Yield

NHC-catalyzed esterification yield may differ significantly between 4-Cl and 4-Br; reported 98% vs 81% context-dependent

Enhanced Electrophilicity in Amine Condensation

Due to the strong electron-withdrawing inductive (-I) effect of the para-chloro substituent, 4-chlorobenzaldehyde exhibits significantly higher reactivity toward nucleophiles compared to the unhalogenated baseline. In standardized amino chemoassays using Gly-pNA, 4-chlorobenzaldehyde demonstrates a reaction rate constant of 0.683 L/mol/min, outperforming benzaldehyde (0.499 L/mol/min) [1].

Evidence DimensionReaction rate constant (k1) with Gly-pNA
Target Compound Data0.683 L·mol–1·min–1
Comparator Or BaselineBenzaldehyde: 0.499 L·mol–1·min–1
Quantified Difference~1.37x faster reaction rate
ConditionsAmino chemoassay profiling (Gly-pNA nucleophilic addition)

Accelerates condensation cycle times and improves yields in the synthesis of imines, hydrazones, and downstream API intermediates.

Claisen-Schmidt Condensation
Head-to-head
4-Cl: 160 kmol/g-cat/s
3-Cl: 191 (+19%)
2-Cl: 268 (+68%)

Reported positional isomer rate context; para slower than ortho/meta

MgO catalyst, equimolar, RT

Aryl Chloride Activation for Cross-Coupling

While 4-bromobenzaldehyde is traditionally more reactive in cross-coupling, 4-chlorobenzaldehyde offers a highly cost-effective and scalable alternative when paired with modern bulky phosphine catalysts (e.g., Pd/P(tBu)3). Under these conditions, the activated C-Cl bond of 4-chlorobenzaldehyde achieves exceptional turnover numbers (TON up to 950), far exceeding the baseline reactivity of unactivated chlorobenzenes (TON ~130) [1].

Evidence DimensionCatalytic Turnover Number (TON) in Pd-catalyzed coupling
Target Compound DataTON = 950
Comparator Or BaselineUnactivated chlorobenzene baseline: TON = 130
Quantified Difference>7x higher catalytic turnover
ConditionsPd/P(tBu)3 catalyzed cross-coupling reactions

Enables highly efficient, cost-effective industrial-scale carbon-carbon bond formation while avoiding the higher procurement costs of brominated precursors.

Tyrosinase Inhibition
Head-to-head
IC₅₀ 175 μM
4-Br: 114 μM
4-F: 387 μM

Supports halogen-dependent SAR interpretation

Mushroom tyrosinase, 4-t-butylcatechol

Superior Chemoselectivity in Competitive Aldol Reactions

In direct aldol reactions promoted by MgI2 etherate, 4-chlorobenzaldehyde demonstrates dominant electrophilicity over electron-rich analogs. In crossover experiments between p-anisaldehyde and 4-chlorobenzaldehyde, the reaction exclusively yields the aldol product of 4-chlorobenzaldehyde (>99% chemoselectivity), whereas unsubstituted benzaldehyde shows lower relative reactivity [1].

Evidence DimensionProduct distribution in competitive crossover aldol reaction
Target Compound Data>99% yield of 4-chlorobenzaldehyde aldol product
Comparator Or Baselinep-Anisaldehyde: 0% yield in crossover
Quantified DifferenceExclusive chemoselectivity (>99:1 ratio)
ConditionsDirect aldol reaction with acyldiazomethane (MgI2 etherate promoted)

Ensures high product purity and eliminates the need for complex chromatographic separations in advanced intermediate synthesis.

Electron Attachment Rate
Head-to-head
≈1.8×10¹⁰ dm³ mol⁻¹ s⁻¹
2-Cl: 2.0
3-Cl: 2.1
Benzaldehyde: 2.4

Reported slower radical anion formation context for para-isomer

Pulse radiolysis, aqueous, alkaline pH

Solid-State Stability and Handling Advantages

Unlike benzaldehyde, which is a volatile liquid highly susceptible to rapid auto-oxidation into benzoic acid upon air exposure, 4-chlorobenzaldehyde is a crystalline solid with a melting point of 45-49 °C. This solid state significantly reduces vapor pressure risks, simplifies precise gravimetric dosing in industrial reactors, and improves shelf-life stability during bulk storage.

Evidence DimensionMelting Point / Physical State
Target Compound DataSolid (mp 45-49 °C)
Comparator Or BaselineBenzaldehyde: Liquid (mp -26 °C)
Quantified Difference+71 °C shift in melting point
ConditionsStandard ambient temperature and pressure (SATP)

Reduces handling hazards, minimizes degradation losses from auto-oxidation, and simplifies material transfer in large-scale manufacturing.

NHC-Mediated Benzoate Yield
Head-to-head
4-Cl: 98% yield
4-Br: 81% yield
Δ = +17 pp

Supports selection for higher reported synthetic yield

NHC catalyst, allyl chloride, O₂, RT. Data to verify

Hammett Constants
Head-to-head
σₚ (para) = 0.23
σₘ (meta) = 0.37
σ (H) = 0

Reported electronic effect context; meta 61% larger σ

Benzoic acid ionization, 25°C

Halogen-Exchange Fluorination
Cross-study
90% yield
98% selectivity
to 4-fluorobenzaldehyde

Supports precursor viability for fluorinated building block

Spray-dried KF, PTC, solvent-free, 180–200°C

Paclobutrazol Manufacturing

4-Chlorobenzaldehyde is the definitive starting material for synthesizing paclobutrazol and uniconazole. It undergoes an initial aldol condensation with pinacolone, where the para-chloro group is preserved to ensure the final triazole compound can successfully inhibit gibberellin biosynthesis via cytochrome P450 interaction [1].

Nitroaldol-Based API Synthesis

Leveraging its enhanced electrophilicity, 4-chlorobenzaldehyde is utilized in the synthesis of broad-spectrum antibiotics like chloramphenicol. It reacts efficiently with 2-nitroethanol in the presence of chiral catalysts, providing high-yield, stereoselective access to critical amino-propanediol intermediates while avoiding the byproducts associated with direct nitration routes [2].

Palladium-Catalyzed Cross-Coupling

For materials science and complex pharmaceutical frameworks, 4-chlorobenzaldehyde serves as a cost-effective aryl electrophile. When paired with bulky, electron-rich phosphine ligands (such as P(tBu)3), it achieves high turnover numbers in Suzuki and Heck couplings, offering a scalable alternative to expensive brominated precursors [3].

Application Fit

Application
Selection Property
Validation Focus
Flavanone and chalcone synthesis
Positional isomer kinetic profile
Reaction rate and product distribution under reported conditions
Tyrosinase inhibitor lead optimization
Halogen-dependent enzyme inhibition context
IC₅₀ ranking within 4-substituted benzaldehyde congeneric series
NHC-catalyzed benzoate ester synthesis
Reported yield advantage over bromo analog
Isolated yield reproducibility and catalyst compatibility
4-Fluorobenzaldehyde precursor route
Halogen-exchange fluorination performance
Yield and selectivity consistency with ≥98% assay feedstock

Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992)
Liquid

XLogP3

2.1

Boiling Point

415 to 417 °F at 760 mm Hg (NTP, 1992)
213.5 °C

Flash Point

190 °F (NTP, 1992)

Density

1.196 at 142 °F (NTP, 1992)

LogP

2.1 (LogP)

Melting Point

111 to 117 °F (NTP, 1992)
47.5 °C

UNII

E67727UP9Z

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (83.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-88-1

Wikipedia

4-chlorobenzaldehyde

Biological Half Life

1.02 Days

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzaldehyde, 4-chloro-: ACTIVE

Explore Compound Types